3-Iodo vs. 3-Bromo Cyclobutane: Zinc Insertion Conversion for Negishi Coupling—A Direct Head-to-Head Comparison
In a direct comparative study by Tissot et al. (2018) at UCB Pharma, 3-iodocyclobutane carbonitrile (1a) and 3-bromocyclobutane carbonitrile (1a′) were subjected to zinc insertion using commercially available Rieke zinc. The iodo derivative reached full conversion (100%) in 20 minutes at 25 °C, while the bromo analog plateaued at only 56% conversion under identical conditions [1]. Under continuous flow conditions (120 °C, 6 min residence time, HCl-preactivated zinc), the iodo derivative again achieved 100% conversion, whereas the bromo derivative showed only 5% conversion [1]. This demonstrates that the bromo analog is not a viable drop-in replacement when efficient organozinc formation is required.
| Evidence Dimension | Zinc insertion conversion (organozinc reagent formation efficiency) |
|---|---|
| Target Compound Data | 3-Iodocyclobutane carbonitrile (1a): 100% conversion (Rieke Zn, 25 °C, 20 min); 100% conversion (flow, HCl-activated Zn, 120 °C, 6 min) |
| Comparator Or Baseline | 3-Bromocyclobutane carbonitrile (1a′): 56% conversion (Rieke Zn, 25 °C, 20 min); 5% conversion (flow, HCl-activated Zn, 120 °C, 6 min) |
| Quantified Difference | Δ = +44 percentage points (batch, Rieke Zn); Δ = +95 percentage points (flow, 120 °C) |
| Conditions | Batch: Rieke zinc (commercial), THF, 25 °C, 20 min; Flow: Zn powder preactivated with 1 M HCl, 0.5 M substrate in THF, 120 °C, 6 min residence time, 8 bar back-pressure. Conversion determined by capillary GC–MS after protic quench. |
Why This Matters
For procurement decisions in Negishi coupling workflows, selecting the iodo derivative ensures quantitative organozinc formation, eliminating the need for excess reagent, reducing purification burden, and enabling reliable scale-up that the bromo analog cannot match.
- [1] Tissot, M.; Body, N.; Petit, S.; Claessens, J.; Genicot, C.; Pasau, P. Org. Lett. 2018, 20, 8022–8025. Table 1, entries 5–6 (batch) and entries 8–9 (flow); full conversion data for 1a vs. 1a′. View Source
